molecular formula C15H16FNO2 B3362914 [4-Fluoro-3-(2-methoxyphenoxymethyl)phenyl]methanamine CAS No. 1016718-24-3

[4-Fluoro-3-(2-methoxyphenoxymethyl)phenyl]methanamine

Cat. No. B3362914
CAS RN: 1016718-24-3
M. Wt: 261.29 g/mol
InChI Key: VLJYAIKKHRSXGT-UHFFFAOYSA-N
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Description

“[4-Fluoro-3-(2-methoxyphenoxymethyl)phenyl]methanamine” is a chemical compound with the molecular formula C15H16FNO2 . It is also known as “{4-fluoro-3-[(2-methoxyphenoxy)methyl]phenyl}methanamine hydrochloride” and has a molecular weight of 297.76 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H16FNO2.ClH/c1-18-14-4-2-3-5-15(14)19-10-12-8-11(9-17)6-7-13(12)16;/h2-8H,9-10,17H2,1H3;1H . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Its exact physical and chemical properties, such as melting point, boiling point, and solubility, are not available in the sources I found.

Scientific Research Applications

Synthesis and Chemical Properties

  • A practical synthesis method for 2-Fluoro-4-bromobiphenyl, a key intermediate for the manufacture of flurbiprofen, was developed to address the high cost and toxicity issues associated with previous methods. This new approach potentially offers a safer and more cost-effective pathway for synthesizing related fluoro-containing compounds (Qiu et al., 2009).

Biological Applications and Potential

  • PET studies utilizing [18F]Fluoro-labeled compounds, similar in their use of fluorine as a tracer element, have shown immense value for studying Parkinson’s disease. This research highlights the importance of fluorine-containing compounds in developing tracers for molecular imaging (Kumakura & Cumming, 2009).
  • Fluorescent chemosensors based on derivatives of phenolic compounds have been developed for detecting various analytes. This application demonstrates the utility of methoxy and fluoro groups in creating sensitive and selective sensors for biological and environmental monitoring (Roy, 2021).

Toxicity and Safety Evaluation

  • A literature review on the toxicity of organic fluorophores used in molecular imaging underscores the necessity of evaluating the safety of these compounds before their clinical application. This study provides a framework for assessing the potential risks associated with fluorine-containing compounds in biomedical applications (Alford et al., 2009).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

[4-fluoro-3-[(2-methoxyphenoxy)methyl]phenyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO2/c1-18-14-4-2-3-5-15(14)19-10-12-8-11(9-17)6-7-13(12)16/h2-8H,9-10,17H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLJYAIKKHRSXGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC2=C(C=CC(=C2)CN)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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